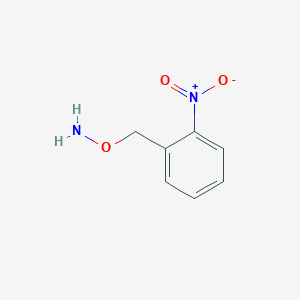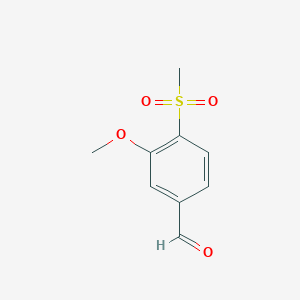
3-Methoxy-4-(methylsulfonyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C9H10O4S It is a derivative of benzaldehyde, characterized by the presence of methoxy and methylsulfonyl functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(methylsulfonyl)benzaldehyde typically involves the introduction of methoxy and methylsulfonyl groups onto a benzaldehyde precursor. One common method is the sulfonation of 3-methoxybenzaldehyde followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by oxidation using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Methoxy-4-(methylsulfonyl)benzoic acid.
Reduction: 3-Methoxy-4-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-4-(methylsulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(methylsulfonyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methylsulfonyl groups may also contribute to the compound’s overall reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfonyl group
Uniqueness
3-Methoxy-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both methoxy and methylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for further chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10O4S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
3-methoxy-4-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C9H10O4S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-6H,1-2H3 |
Clé InChI |
JPUGKSUOGHIJNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


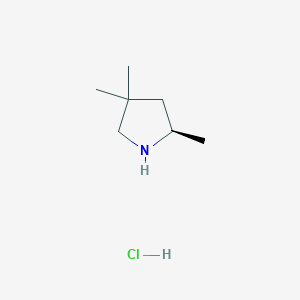
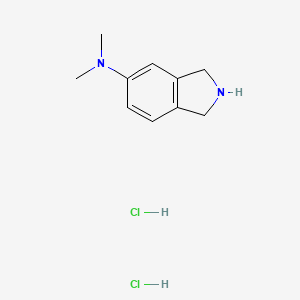

![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
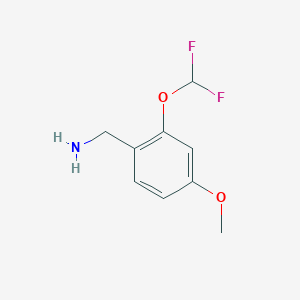
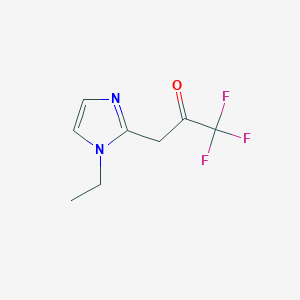

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
